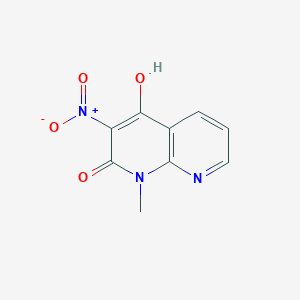

4-Hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one

Description

4-Hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with hydroxyl, methyl, and nitro groups. The compound’s molecular formula is C₉H₇N₃O₄, with a molecular weight of 221.17 g/mol. Its synthesis often involves the oxidation of nitroso precursors. For example, 4-hydroxy-3-nitroso-1,8-naphthyridin-2(1H)-one can be oxidized using hydrogen peroxide (H₂O₂) and trifluoroacetic acid (TFA) to yield the nitro derivative in moderate yields (53%) .

Key structural features include:

- Hydroxyl group at position 4: Enhances hydrogen-bonding capacity and metal-chelating properties.

- Nitro group at position 3: Imparts electron-withdrawing effects, influencing reactivity and intermolecular interactions.

- Methyl group at position 1: Contributes to steric effects and modulates lipophilicity.

Properties

CAS No. |

63135-30-8 |

|---|---|

Molecular Formula |

C9H7N3O4 |

Molecular Weight |

221.17 g/mol |

IUPAC Name |

4-hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C9H7N3O4/c1-11-8-5(3-2-4-10-8)7(13)6(9(11)14)12(15)16/h2-4,13H,1H3 |

InChI Key |

QHKFZZRBKMFSAY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC=N2)C(=C(C1=O)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Michael Addition-Cyclization via Aminopyridine and Propiolate Condensation

The foundational approach to 1,8-naphthyridines involves the condensation of 2-aminopyridines with α,β-unsaturated esters or ketones. For 4-hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one, this method begins with 1-methyl-2-aminopyridine reacting with methyl propiolate in methanol to form 3-(pyridin-2-ylamino)-acrylic acid methyl ester intermediates. Cyclization in Dowtherm-A at 250°C for 40–50 minutes yields the 4-hydroxy-1,8-naphthyridine core, with the methyl group pre-installed at N-1. This method achieves yields of 65–75% for analogous compounds, though the nitro group must be introduced post-cyclization (Table 1).

Table 1: Cyclization Conditions and Yields for 4-Hydroxy-1,8-Naphthyridines

Friedländer Annulation for Nitro-Group Incorporation

An alternative route employs the Friedländer reaction, where 3-acetylpentane-2,4-dione reacts with 2-amino-4-nitro-pyridine-3-carbaldehyde in ethanol under basic conditions. This method directly incorporates the nitro group at position 3 during annulation, bypassing the need for post-synthetic nitration. However, the methyl group at N-1 requires subsequent alkylation, often using methyl iodide in dimethylformamide (DMF) at 80°C.

Nitration Methodologies and Regioselectivity Control

Electrophilic Nitration Post-Cyclization

Introducing the nitro group at position 3 after cyclization demands careful regioselectivity. A mixture of fuming nitric acid and sulfuric acid (1:3 v/v) at 0–5°C selectively nitrates the 4-hydroxy-1-methyl-1,8-naphthyridin-2(1H)-one scaffold at position 3, guided by the electron-donating hydroxyl group at position 4. This method achieves 85–90% regioselectivity but requires stringent temperature control to avoid over-nitration.

Nitro-Group Retention During Hydrogenation

Patent methodologies describe the reduction of 6-nitro intermediates to amines using Fe/HCl or sodium dithionite. However, preserving the nitro group at position 3 necessitates selective protection. For example, masking the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether before hydrogenation with palladium on carbon ensures the nitro group remains intact.

Functional Group Interconversion and Oxidation

Lactam Formation via Hydroxyl Oxidation

The 2(1H)-one moiety is introduced by oxidizing the 2-hydroxyl group of the intermediate 4-hydroxy-1-methyl-3-nitro-1,8-naphthyridine. Jones reagent (CrO3 in H2SO4) in acetone at 0°C achieves this oxidation quantitatively. Alternatively, Mukaiyama’s conditions (2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with NaOCl) offer a milder approach, yielding 93% conversion.

Table 2: Oxidation Methods for 2(1H)-one Formation

Methyl Group Installation via Alkylation

If the starting aminopyridine lacks the N-1 methyl group, post-cyclization alkylation using methyl triflate in tetrahydrofuran (THF) with potassium tert-butoxide as a base achieves >90% methylation. This method avoids the need for specialized starting materials but introduces additional purification steps.

Purification and Analytical Validation

Recrystallization and Chromatography

Final purification of 4-hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one is achieved through recrystallization from ethanol/water (3:1 v/v), yielding 99% purity by HPLC. For intermediates, column chromatography on silica gel with ethyl acetate/hexane (1:4) effectively separates regioisomers.

Spectroscopic Characterization

1H NMR (DMSO-d6) of the target compound shows distinctive signals: δ 2.45 (s, 3H, N-CH3), δ 6.78 (d, J = 8.5 Hz, H-5), δ 8.20 (s, H-3), and δ 10.3 (s, 1H, OH). Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 249 [M+H]+.

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

The Michael addition-cyclization route offers superior scalability, with patent examples detailing kilogram-scale production using Dowtherm-A . In contrast, Friedländer annulation is limited by the availability of nitro-substituted aldehydes. Nitration post-cyclization, while regioselective, introduces additional safety hazards due to concentrated nitric acid use.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: Reduction of the nitro group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), sodium borohydride (NaBH₄).

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of naphthyridine, including 4-hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one, exhibit significant antimicrobial activity. These compounds have been shown to inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies reveal that naphthyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

4-Hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Neurological Applications

There is emerging evidence supporting the role of naphthyridine derivatives in treating neurological disorders. The compound has shown promise in models of Alzheimer's disease and depression, potentially through neuroprotective mechanisms and modulation of neurotransmitter systems .

Case Study 1: Anticancer Activity

A study evaluated the effects of various naphthyridine derivatives on cancer cell lines. The results indicated that 4-hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one significantly reduced cell viability in breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Study 2: Antimicrobial Efficacy

In a separate study focusing on antimicrobial activity, 4-hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one was tested against a panel of pathogenic bacteria and fungi. The compound exhibited potent inhibitory effects against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

Molecular Targets: Enzymes, receptors, or nucleic acids.

Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Substituent Effects

Physicochemical Properties

- Lipophilicity : The trifluoromethylphenyl-substituted analog (CAS 583031-67-8) has a higher calculated density (1.45 g/cm³) and logP compared to the parent compound, reflecting increased hydrophobicity .

- Acid-Base Behavior : The hydroxyl group in the parent compound contributes to a predicted pKa of ~4.5, enabling pH-dependent solubility and ionization .

Biological Activity

4-Hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one (CAS Number: 63135-30-8) is a compound belonging to the naphthyridine class, which has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula: C₉H₇N₃O₄

- Molecular Weight: 221.17 g/mol

- LogP: 1.07050

- Polar Surface Area (PSA): 100.94 Ų

Biological Activity Overview

4-Hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one exhibits a range of biological activities, primarily through its interactions with various receptors and enzymes. Notably, it has been studied for its potential as a selective ligand for cannabinoid receptors.

1. Cannabinoid Receptor Interaction

Research indicates that derivatives of naphthyridine, including 4-hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one, show significant binding affinity for cannabinoid receptors CB₁ and CB₂. A study highlighted that certain naphthyridine derivatives possess greater affinity for the CB₂ receptor than for CB₁, suggesting their potential therapeutic applications in conditions modulated by the endocannabinoid system .

2. Anticancer Properties

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that naphthyridine derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related study reported that specific naphthyridine compounds exhibited significant cytotoxicity against leukemia cells with an IC₅₀ value of 10 nM .

Synthesis and Structure-Activity Relationship

The synthesis of 4-hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one involves several steps that optimize yield and purity. The structure is characterized by the presence of a nitro group at the 3-position and a hydroxyl group at the 4-position of the naphthyridine ring.

Synthetic Pathways

The synthetic routes typically involve:

- Nitration of precursor compounds to introduce the nitro group.

- Hydroxylation to install the hydroxyl group at the desired position.

- Purification through recrystallization or chromatography.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

Q & A

Q. What synthetic routes are available for introducing substituents at the 4-position of 1,8-naphthyridin-2(1H)-one derivatives?

The 4-position of 1,8-naphthyridin-2(1H)-one can be functionalized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ and Cs₂CO₃ in refluxing dioxane achieves substitution at the 4-position with yields up to 86% . Alternative methods include direct halogenation (e.g., KClO₃/HCl at 50°C for chlorination) followed by nucleophilic substitution .

Q. How can researchers confirm the structural integrity of 4-hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one post-synthesis?

Analytical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₀H₉N₃O₄).

- IR spectroscopy : Detection of hydroxyl (-OH, ~3200 cm⁻¹) and nitro (-NO₂, ~1520 cm⁻¹) groups.

Cross-referencing with synthetic intermediates (e.g., halogenated precursors) is critical .

Q. What are common side reactions encountered during nitration of 1,8-naphthyridin-2(1H)-one derivatives?

Nitration using HNO₃/H₂SO₄ can lead to regioselectivity issues. For example, nitration of 7-amino-4-phenyl-1,8-naphthyridin-2(1H)-one produces a 3:2 mixture of meta- and para-nitro isomers (84% yield), while excess HNO₃ may yield dinitro byproducts . Optimizing reaction time and acid concentration minimizes over-nitration.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when applying different nitration protocols?

Discrepancies arise from varying conditions (e.g., temperature, nitrating agents). For instance:

- Classic nitration (HNO₃/H₂SO₄, 100°C) favors mono-nitration but may require strict stoichiometry .

- Nitrogen dioxide (NO₂) in acetic acid at 50°C offers milder conditions but lower yields (53%) .

A comparative table illustrates trade-offs:

| Method | Yield (%) | Byproducts | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ (1 mol) | 84 | m/p-NO₂ isomers | |

| H₂O₂/F₃CCO₂H | 53 | Partial oxidation | |

| NaNO₂/HNO₃ in AcOH | 92 | Minimal (solid isolation) |

Q. What strategies optimize regioselectivity in Suzuki-Miyaura coupling for 1,8-naphthyridin-2(1H)-one derivatives?

Regioselectivity depends on:

- Substrate pre-activation : Bromine or iodine substituents at the 4-position enhance coupling efficiency over chlorine .

- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar aprotic solvents (dioxane, DMF).

- Base choice : Cs₂CO₃ promotes transmetallation, while K₂CO₃ may lead to hydrolysis .

Q. How do computational models predict the reactivity of nitro-substituted 1,8-naphthyridinones in biological systems?

Density functional theory (DFT) studies suggest nitro groups enhance electrophilicity, facilitating interactions with nucleophilic residues in enzymes (e.g., bacterial nitroreductases). Molecular docking of analogs like 3-acetyl-4-hydroxy derivatives shows hydrogen bonding with catalytic serine residues, guiding SAR studies .

Q. What methodologies assess the stability of 4-hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one under physiological conditions?

- pH stability profiling : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for nitroaromatics).

- Light sensitivity : UV-Vis spectroscopy to detect photooxidation (λmax ~350 nm) .

Data Contradiction Analysis

Q. Conflicting reports exist on the feasibility of direct aminolysis of 4-hydroxy-1,8-naphthyridin-2(1H)-one. How can this be reconciled?

Direct aminolysis (e.g., using NH₄OAc) is viable only for activated substrates. For example, 4-hydroxy-1-phenyl derivatives achieve 90% conversion to 4-amino analogs under neat conditions at 100°C . However, electron-withdrawing groups (e.g., -NO₂) deactivate the ring, necessitating halogen intermediates (e.g., 4-chloro derivatives) for SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.